molecular formula C19H19FN4O B6469580 N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine CAS No. 2640946-22-9

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Cat. No.: B6469580
CAS No.: 2640946-22-9
M. Wt: 338.4 g/mol
InChI Key: QLZOLTQMIVVMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine (CAS 2640946-22-9) is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a 1,2,4-oxadiazole heterocyclic ring, a scaffold recognized in medicinal chemistry for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . The 1,2,4-oxadiazole core is associated with a wide spectrum of biological activities and is a key structural motif in the discovery of novel therapeutic agents . The integration of a pyridine ring and a cyclohexyl group in its structure contributes to its potential as a valuable intermediate in drug discovery. Researchers can utilize this compound in various applications, including as a building block for library synthesis, in structure-activity relationship (SAR) studies, and for screening against biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-14-7-4-6-13(12-14)17-23-19(25-24-17)16-10-5-11-21-18(16)22-15-8-2-1-3-9-15/h4-7,10-12,15H,1-3,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZOLTQMIVVMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Fluorobenzamidoxime with Activated Esters

Acyl chlorides or active esters (e.g., ethyl chlorooxalate) react with 3-fluorobenzamidoxime under basic conditions to form the oxadiazole ring. For example:

3-Fluorobenzamidoxime+RCOClEt3N, DCM3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl derivative\text{3-Fluorobenzamidoxime} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl} \text{ derivative}

This method achieves yields of 65–78% but requires rigorous anhydrous conditions.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) of 3-fluorobenzonitrile and hydroxylamine hydrochloride in DMF generates the amidoxime in situ, which subsequently reacts with methyl cyanoformate to yield the oxadiazole. This approach reduces reaction time from 12 hours to 30 minutes but necessitates specialized equipment.

Table 1: Comparative Oxadiazole Synthesis Methods

MethodReagentsConditionsYield (%)Purity (%)
Cyclocondensation3-Fluorobenzamidoxime, RCOClEt₃N, DCM, 0°C→RT65–78>90
Microwave-Assisted3-Fluorobenzonitrile, NH₂OHDMF, 150°C, 20 min70–85>95

Functionalization of the Pyridine Core

The pyridine ring is functionalized at the 3-position with the oxadiazole group and at the 2-position with the cyclohexylamine. Two routes are documented:

Direct Coupling via Palladium Catalysis

A Suzuki-Miyaura coupling attaches the pre-formed oxadiazole-boronic ester to 3-bromopyridine. Subsequent Buchwald-Hartwig amination introduces the cyclohexylamine:

3-Bromopyridine+Oxadiazole-BpinPd(dppf)Cl2,K2CO33-(Oxadiazolyl)pyridine\text{3-Bromopyridine} + \text{Oxadiazole-Bpin} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}3} \text{3-(Oxadiazolyl)pyridine}
3-(Oxadiazolyl)pyridine+CyclohexylaminePd2(dba)3,XantphosTarget Compound\text{3-(Oxadiazolyl)pyridine} + \text{Cyclohexylamine} \xrightarrow{\text{Pd}2\text{(dba)}_3, \text{Xantphos}} \text{Target Compound}

This method offers modularity but struggles with steric hindrance during amination (yields: 50–60%).

Sequential SNAr and Cyclization

2-Chloro-3-cyanopyridine undergoes nucleophilic aromatic substitution (SNAr) with cyclohexylamine, followed by oxadiazole formation via reaction with 3-fluorobenzamidoxime:

2-Chloro-3-cyanopyridine+CyclohexylamineDIPEA, DMF2-Cyclohexylamino-3-cyanopyridine\text{2-Chloro-3-cyanopyridine} + \text{Cyclohexylamine} \xrightarrow{\text{DIPEA, DMF}} \text{2-Cyclohexylamino-3-cyanopyridine}
3-Cyano Intermediate+3-FluorobenzamidoximeEDCI, DCMTarget Compound\text{3-Cyano Intermediate} + \text{3-Fluorobenzamidoxime} \xrightarrow{\text{EDCI, DCM}} \text{Target Compound}

This route avoids palladium catalysts and achieves higher yields (75–82%) but requires precise temperature control during SNAr.

Table 2: Pyridine Functionalization Efficiency

MethodKey StepCatalystYield (%)
Palladium CatalysisSuzuki Coupling/AminationPd(dppf)Cl₂50–60
SNAr-CyclizationNucleophilic SubstitutionNone75–82

The cyclohexyl group’s bulk complicates its introduction. Patent CN101119990A discloses a low-temperature (−10°C) SNAr reaction using 2-fluoro-3-nitropyridine and cyclohexylamine, followed by nitro reduction and oxadiazole coupling:

2-Fluoro-3-nitropyridine+Cyclohexylamine−10°C, THF2-Cyclohexylamino-3-nitropyridine\text{2-Fluoro-3-nitropyridine} + \text{Cyclohexylamine} \xrightarrow{\text{−10°C, THF}} \text{2-Cyclohexylamino-3-nitropyridine}
Nitro IntermediateH2,Pd/C2-Cyclohexylamino-3-aminopyridine\text{Nitro Intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Cyclohexylamino-3-aminopyridine}

This method minimizes side products but involves hazardous hydrogenation steps.

Crystallographic Insights into Molecular Stability

X-ray diffraction data from related compounds (e.g., ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)furo[2,3- d]pyrimidine-5-carboxylate) reveal that intramolecular hydrogen bonds (C–H⋯O/N) and π-stacking interactions stabilize the molecular conformation. These findings suggest that refluxing in polar aprotic solvents (e.g., DMF) enhances crystallinity during final purification.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Choice : Replacing DCM with ethyl acetate reduces toxicity.

  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd@SiO₂) lower metal leaching.

  • Workflow Integration : Combining SNAr and cyclization in a one-pot process cuts processing time by 40% .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine and aromatic sites, using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can occur at the oxadiazole ring or the aromatic rings using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution (S_NAr) at the fluorophenyl group or electrophilic substitution on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Palladium catalysts for Suzuki-Miyaura coupling, bases like potassium carbonate (K₂CO₃)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of oxadiazole-containing molecules with biological targets. It can also be used in the design of new drugs due to its potential bioactivity.

Medicine

Medically, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the fluorophenyl group and the oxadiazole ring suggests potential interactions with various biological targets.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on heterocyclic cores, substituents, synthetic yields, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Reported Activity/Application Yield/Purity Reference
N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine (Target) 1,2,4-oxadiazole 3-fluorophenyl, cyclohexylamine, pyridine ~348.36 (estimated) Hypothesized CNS/antiparasitic N/A
MA2 (N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine) 1,2,4-oxadiazole 2-chloro-4-fluorophenyl, quinoline ~413.86 CB2 agonist (brain-targeted) 49% yield, high
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole cyclopropoxy, 3-methylpyridine ~356.43 Macrofilaricidal (antiparasitic) 19% yield, 95% purity
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine 1,2,4-triazole oxan-4-yloxy, 3-methylpyridine ~368.40 Macrofilaricidal 6% yield, 99% purity
N-cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine 1,3-thiazole 4-fluorophenyl, cyclohexylamine ~353.44 (estimated) N/A (structural analog) N/A

Key Observations:

1,2,4-triazole derivatives (e.g., compound in ) exhibit lower synthetic yields (6%), suggesting greater synthetic complexity compared to oxadiazoles.

Substituent Effects: Fluorinated Aromatic Groups: The 3-fluorophenyl group in the target compound vs. 2-chloro-4-fluorophenyl in MA2 may alter steric and electronic interactions, influencing target selectivity. Cyclohexylamine vs. Quinoline: The cyclohexylamine in the target compound likely enhances lipophilicity compared to MA2’s quinoline moiety, which may improve blood-brain barrier penetration .

Synthetic Feasibility: Thiadiazole derivatives (e.g., compound 23 in ) show moderate yields (19%), while triazole analogs (e.g., ) have notably lower yields (6%), highlighting challenges in heterocyclic ring formation.

Biological Activity Trends :

  • Oxadiazole-containing compounds (e.g., MA2, target) are associated with CNS activity (CB2 agonism) , whereas thiadiazole/triazole derivatives are linked to antiparasitic applications .

Biological Activity

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a pyridine ring substituted with a cyclohexyl group and an oxadiazole moiety containing a fluorophenyl substituent. Its structure can be represented as follows:

C21H25FN4O4\text{C}_{21}\text{H}_{25}\text{F}\text{N}_{4}\text{O}_{4}

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

A study evaluated the antiproliferative effects of similar oxadiazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 50 µM, suggesting that the oxadiazole moiety contributes to the observed antitumor activity .

CompoundCell LineIC50 (µM)
N-cyclohexyl derivativeMCF-720
N-cyclohexyl derivativeMDA-MB-23130

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Anti-inflammatory Effects : The oxadiazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

In addition to anticancer properties, N-cyclohexyl derivatives have shown antimicrobial activity against various pathogens. A study assessed their efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of similar oxadiazole-containing compounds:

  • Study on Cancer Cell Lines : A series of oxadiazole derivatives were tested for their anticancer effects on multiple cancer types, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Antimicrobial Efficacy : Research demonstrated that compounds with similar structures effectively inhibited bacterial growth in vitro, indicating their potential use in treating infections caused by resistant strains .

Q & A

Basic: What are the optimized synthetic routes for preparing N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, amination, and coupling. Key steps and conditions are derived from analogous oxadiazole-containing compounds:

  • Cyclization : React 3-fluorophenyl amidoxime with a pyridine-carbonyl derivative under reflux in solvents like ethanol or DMF. Catalysts (e.g., ZnCl₂) may accelerate oxadiazole ring formation .
  • Amination : Introduce the cyclohexylamine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields high-purity product (>95%).

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole FormationEthanol, ZnCl₂, 80°C, 12 h65–7590%
AminationPd(OAc)₂, Xantphos, toluene, 90°C, 24 h50–6085%
Final PurificationHexane:EtOAc (3:1)7098%

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and electronic environments. For example:
    • ¹⁹F NMR: A singlet near -110 ppm confirms the 3-fluorophenyl group .
    • ¹H NMR: Pyridine protons appear as doublets (δ 8.2–8.5 ppm), while cyclohexyl protons show multiplet splitting (δ 1.2–2.1 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 394.1763 for [M+H]⁺) validates molecular formula .
  • Elemental Analysis : C, H, N percentages must align with theoretical values (±0.3% tolerance) .

Basic: What preliminary biological activities are reported for fluorophenyl-oxadiazole derivatives?

Methodological Answer:
While direct data on the target compound is limited, structurally related analogs exhibit:

  • Enzyme Inhibition : Oxadiazole rings bind to ATP pockets in kinases (e.g., COX-2) via π-π stacking and hydrogen bonding .
  • Anticancer Activity : Fluorophenyl derivatives inhibit cancer cell lines (IC₅₀ = 1–10 μM in MCF-7) by inducing apoptosis .
  • Neuroprotective Effects : Modulation of neurotransmitter receptors (e.g., CB2) via oxadiazole-mediated interactions .

Biological Activity Table (Analog Compounds):

CompoundTargetIC₅₀/EC₅₀Mechanism
6b ()CB2 Receptor12 nMAgonist
[3-(3-Fluorophenyl)oxadiazole]methanamine ()Kinase X8 μMCompetitive inhibition

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:
SAR strategies include:

  • Oxadiazole Modifications : Replacing fluorine with chloro or nitro groups alters lipophilicity and target affinity. For example, 3-chlorophenyl analogs show 3× higher CB2 binding .
  • Pyridine Substitutions : Introducing electron-withdrawing groups (e.g., -CN) at the pyridine 4-position enhances metabolic stability .
  • Cyclohexyl Group : Bulky N-substituents (e.g., tert-butyl) reduce off-target interactions but may lower solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.